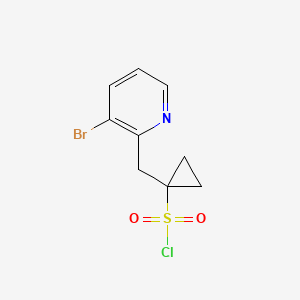
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring, a bromopyridine moiety, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3-bromopyridine with cyclopropane-1-sulfonyl chloride under specific conditions. The reaction may require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Coupling Reactions: The bromopyridine moiety can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The bromopyridine moiety allows for further functionalization through coupling reactions, enabling the synthesis of diverse chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-carbonitrile
- 1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-carbaldehyde
Uniqueness
1-((3-Bromopyridin-2-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack this functional group and, consequently, have different reactivity profiles and applications .
Propriétés
Formule moléculaire |
C9H9BrClNO2S |
|---|---|
Poids moléculaire |
310.60 g/mol |
Nom IUPAC |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO2S/c10-7-2-1-5-12-8(7)6-9(3-4-9)15(11,13)14/h1-2,5H,3-4,6H2 |
Clé InChI |
ILUWBXJYRNNCED-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C=CC=N2)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
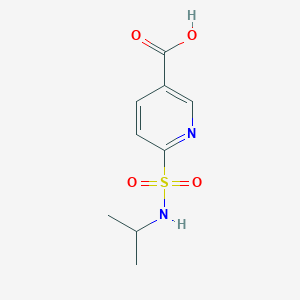

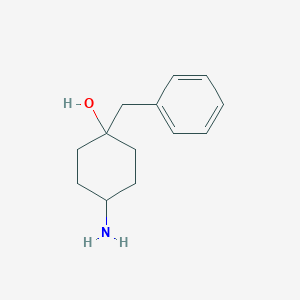
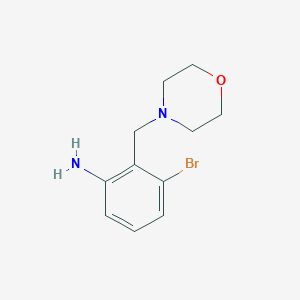
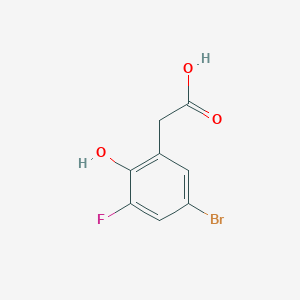
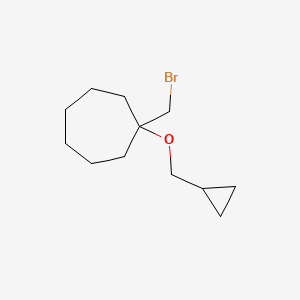

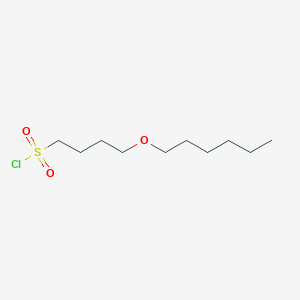
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)


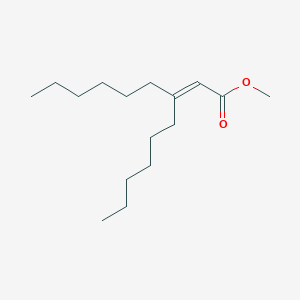
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
